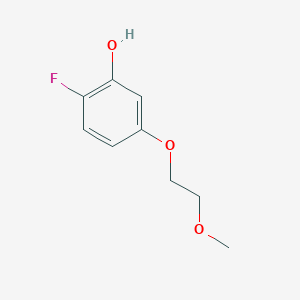

2-Fluoro-5-(2-methoxyethoxy)phenol

描述

Structure

3D Structure

属性

IUPAC Name |

2-fluoro-5-(2-methoxyethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO3/c1-12-4-5-13-7-2-3-8(10)9(11)6-7/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXNSJLWELXPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301285745 | |

| Record name | Phenol, 2-fluoro-5-(2-methoxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881293-11-3 | |

| Record name | Phenol, 2-fluoro-5-(2-methoxyethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1881293-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-fluoro-5-(2-methoxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 5 2 Methoxyethoxy Phenol and Analogues

Direct Synthesis Approaches to 2-Fluoro-5-(2-methoxyethoxy)phenol

Direct synthesis strategies focus on constructing the target molecule from precursors that already contain either the fluoro or the methoxyethoxy-phenol core structure. These methods primarily involve etherification reactions or the late-stage introduction of the fluorine atom.

Etherification Reactions of Fluorophenols

This approach begins with a fluorinated phenol (B47542), to which the 2-methoxyethoxy side chain is appended via the formation of an ether bond. The key starting material for this route would be 2-fluoro-5-hydroxyphenol.

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism. sigmaaldrich.commasterorganicchemistry.com The synthesis involves the deprotonation of an alcohol or phenol to form a more nucleophilic alkoxide or phenoxide, which then attacks an alkyl halide or another electrophile with a suitable leaving group. masterorganicchemistry.comyoutube.com

To synthesize this compound, the 2-fluoro-5-hydroxyphenol precursor would first be deprotonated using a base to form the corresponding phenoxide. ucalgary.ca Common bases for this transformation include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or stronger bases like sodium hydride (NaH) when using less reactive alkylating agents. masterorganicchemistry.com The resulting phenoxide ion then acts as a nucleophile, attacking an electrophilic 2-methoxyethyl species, such as 2-methoxyethyl chloride or 2-methoxyethyl bromide, to form the desired ether linkage. masterorganicchemistry.com

The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or N,N-dimethylformamide (DMF), to facilitate the SN2 pathway. masterorganicchemistry.com Since the electrophile is a primary alkyl halide, the reaction is expected to proceed efficiently with minimal competing side reactions like elimination. masterorganicchemistry.com

Table 1: Illustrative Conditions for Williamson Ether Synthesis of Phenols

| Phenol Substrate | Alkylating Agent | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Phenol | Alkyl Halide (Primary) | NaH, K₂CO₃, NaOH | DMF, Acetonitrile, Acetone | Room Temp. to Reflux |

| Substituted Phenol | Alkyl Tosylate | K₂CO₃, Cs₂CO₃ | Acetonitrile | Reflux |

| 2-Fluorophenol Analogue | 2-Methoxyethyl Bromide | K₂CO₃ | DMF | Elevated Temperature |

As an alternative to the classic Williamson ether synthesis, modern cross-coupling methods offer a powerful tool for forming carbon-oxygen (C–O) bonds. Palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig amination-type reactions extended to alcohols, can effectively couple aryl halides or triflates with alcohols. nih.govnih.gov

In this context, the synthesis could involve the coupling of an activated 2-fluoro-5-halophenol (e.g., 1-bromo-2-fluoro-5-hydroxybenzene, which would need to be protected) with 2-methoxyethanol (B45455). More directly, one could couple 2-fluoro-5-bromophenol (or the corresponding triflate) with 2-methoxyethanol. The reaction typically requires a palladium catalyst, such as Pd(OAc)₂ or a pre-catalyst like [Pd(allyl)Cl]₂, a suitable phosphine (B1218219) ligand to facilitate the catalytic cycle, and a base. nih.gov The ligand plays a crucial role in promoting the reaction for a wide range of substrates, including electron-rich and electron-deficient partners.

This method can sometimes offer milder conditions and broader functional group tolerance compared to the Williamson synthesis, although it involves more expensive and sensitive reagents.

Selective Fluorination Strategies on Methoxyethoxyphenol Precursors

This alternative retrosynthetic approach involves synthesizing the ether first and then introducing the fluorine atom onto the aromatic ring. The key precursor for this strategy is 3-(2-methoxyethoxy)phenol (B1452612). The success of this approach hinges on the ability to selectively fluorinate the aromatic ring at the desired position (C-2).

Electrophilic fluorination introduces a fluorine atom that acts as an electrophile ("F+"), which attacks an electron-rich aromatic ring. wikipedia.org For the synthesis of this compound, the precursor 3-(2-methoxyethoxy)phenol would be treated with an electrophilic fluorinating agent. wikipedia.org

The hydroxyl (-OH) and methoxyethoxy (-O-R) groups are both ortho-, para-directing activators. In 3-(2-methoxyethoxy)phenol, the positions ortho to the hydroxyl group are C-2 and C-4, and the positions ortho to the ether group are C-2 and C-4. The para position for the hydroxyl is C-6, and for the ether is C-6. Both groups strongly activate the C-2, C-4, and C-6 positions for electrophilic attack. The directing effects are synergistic, making these positions highly susceptible to substitution. However, the C-2 position is sterically less hindered than C-4 (which is between the two substituents) and C-6, and is activated by both groups, making it a likely site for fluorination.

Reagents containing a nitrogen-fluorine (N-F) bond are the most common sources of electrophilic fluorine due to their relative stability and safety. wikipedia.org Selectfluor®, or F-TEDA-BF₄ (N-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), is a widely used, powerful electrophilic fluorinating agent that is effective for fluorinating electron-rich aromatic systems like phenols. rsc.orgnih.govstrath.ac.uk The reaction is typically performed in a polar solvent like acetonitrile. rsc.org

Table 2: Common Electrophilic Fluorinating (N-F) Reagents

| Reagent Name | Abbreviation | Structure Type |

|---|---|---|

| N-Fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic (DABCO-based) |

| N-Fluorobenzenesulfonimide | NFSI | Neutral (Sulfonimide) |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral (Sulfonimide) |

Nucleophilic aromatic substitution (SNAr) offers another route to introduce a fluorine atom. This pathway requires a precursor with a good leaving group (such as -NO₂, -Cl, or -Br) at the 2-position and an electron-withdrawing group ortho or para to it to activate the ring for nucleophilic attack. libretexts.org

A plausible synthesis could start with 3-(2-methoxyethoxy)nitrophenol. Nitration of 3-(2-methoxyethoxy)phenol would likely place the nitro group at the activated C-2, C-4, or C-6 positions. If 2-nitro-5-(2-methoxyethoxy)phenol can be synthesized, the nitro group can potentially be displaced by a fluoride (B91410) ion. The reaction requires a source of nucleophilic fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent like DMSO or sulfolane (B150427) at high temperatures. acsgcipr.orggoogle.com The presence of the phenoxide (formed under basic conditions) would further activate the ring toward substitution.

A more modern and direct approach that falls under this category is the deoxyfluorination of phenols . This method directly converts a phenolic hydroxyl group into a C-F bond. Reagents like PhenoFluor™ and the more stable PhenoFluorMix™ have been developed for this purpose. sigmaaldrich.comorganic-chemistry.orgsigmaaldrich.comnih.gov This transformation is technically an ipso-substitution of the hydroxyl group. nih.gov The reaction of 3-(2-methoxyethoxy)phenol with a deoxyfluorinating reagent could be envisioned, but the challenge would be achieving regioselectivity between the hydroxyl group of the precursor and potentially other reactive sites. However, for a precursor like 2-hydroxy-5-(2-methoxyethoxy)benzaldehyde, this method could selectively fluorinate the hydroxyl group. More relevant to the target, if one started with 2,5-dihydroxy-1-(2-methoxyethoxy)benzene, selective deoxyfluorination of one hydroxyl group over the other would be a significant challenge. A more viable strategy is the direct deoxyfluorination of a precursor phenol, which proceeds via an ipso-substitution mechanism. nih.gov For example, reacting 3-(2-methoxyethoxy)phenol with a reagent like PhenoFluor could potentially yield a mixture of fluorinated products, but it represents a modern alternative for direct C-F bond formation. nih.gov

Table 3: Comparison of Fluorination Strategies

| Method | Precursor | Key Reagent | Mechanism Type | Primary Challenge |

|---|---|---|---|---|

| Electrophilic Fluorination | 3-(2-methoxyethoxy)phenol | Selectfluor® | SEAr | Regioselectivity |

| Nucleophilic Substitution (SNAr) | 2-Nitro-5-(2-methoxyethoxy)phenol | KF, CsF | SNAr | Harsh conditions, precursor synthesis |

| Deoxyfluorination | Phenolic Precursor | PhenoFluor™ | Ipso-Substitution | Reagent cost, substrate compatibility |

Introduction of the 2-Methoxyethoxy Moiety

The introduction of the 2-methoxyethoxy group onto a phenolic backbone is a critical step in the synthesis of this compound. This transformation is typically achieved through alkylation of a corresponding phenol or via coupling reactions with a reagent already containing the desired ether side chain.

Alcohol-Mediated Alkylation Reactions

A prevalent and straightforward method for forming the ether linkage in this compound is through alcohol-mediated alkylation, most notably the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then attacks an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org

For the synthesis of the target compound, this would involve the reaction of 4-fluoro-3-hydroxyphenoxide with a 2-methoxyethyl halide (e.g., 2-methoxyethyl bromide or chloride). The general scheme for this reaction is as follows:

Reaction Scheme: Williamson Ether Synthesis of this compound

Step 1: Deprotonation of the phenol

Step 2: Nucleophilic attack by the phenoxide

The selection of the base is crucial for the efficient deprotonation of the phenol. While phenols are more acidic than aliphatic alcohols, a sufficiently strong base is required to generate the phenoxide in high concentration. youtube.com Common bases used for this purpose are listed in the table below.

| Base | Typical Solvent | Notes |

| Sodium Hydroxide (NaOH) | Water, Alcohols | Effective for phenols due to their higher acidity. youtube.comgordon.edu |

| Potassium Carbonate (K₂CO₃) | Acetone, DMF, Acetonitrile | A milder base, often used in polar aprotic solvents. |

| Sodium Hydride (NaH) | THF, DMF | A very strong, non-nucleophilic base that provides irreversible deprotonation. masterorganicchemistry.com |

The choice of the alkylating agent is also critical. Primary alkyl halides are preferred as they are most susceptible to SN2 attack. wikipedia.orgmasterorganicchemistry.com Secondary alkyl halides can also be used, but may lead to a mixture of substitution and elimination products. youtube.commasterorganicchemistry.com Tertiary alkyl halides are generally unsuitable as they predominantly undergo elimination. masterorganicchemistry.com For introducing the 2-methoxyethoxy group, 1-bromo-2-methoxyethane (B44670) or 1-chloro-2-methoxyethane are common choices.

Coupling Reactions Involving Methoxyethoxy-Containing Reagents

An alternative approach to forming the aryl ether bond is through coupling reactions where one of the reactants is an aryl halide and the other is an alcohol or alkoxide containing the methoxyethoxy moiety. The Ullmann condensation is a classic example of such a reaction, involving a copper-catalyzed coupling of an aryl halide with an alcohol. wikipedia.orgorganic-chemistry.org

To synthesize this compound via this method, one could envision the reaction of a dihalogenated fluorophenol with 2-methoxyethanol in the presence of a copper catalyst. For instance, reacting 2-fluoro-5-bromophenol with 2-methoxyethanol. Traditionally, these reactions require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems using copper(I) salts and various ligands. wikipedia.orgarkat-usa.org

Another relevant coupling reaction is nucleophilic aromatic substitution (SNAr). This reaction is viable when the aromatic ring is activated by strongly electron-withdrawing groups at the ortho or para positions to the leaving group (typically a halide). libretexts.orgyoutube.com For the synthesis of the target compound, a potential starting material could be a difluorinated benzene (B151609) derivative, where one fluorine atom is displaced by the 2-methoxyethoxy group. For example, the reaction of 1,4-difluoro-2-nitrobenzene with sodium 2-methoxyethoxide, followed by reduction of the nitro group and subsequent conversion to a phenol. The reactivity in SNAr reactions is often enhanced in polar aprotic solvents like DMSO or DMF. walisongo.ac.id

Mechanistic Considerations in the Synthesis of this compound

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound, as it allows for the rational selection of reactants, catalysts, and conditions to maximize yield and selectivity.

Reaction Pathway Elucidation for Key Synthetic Steps

The primary synthetic route, the Williamson ether synthesis, proceeds via a well-established SN2 mechanism. wikipedia.org This mechanism involves a single, concerted step where the nucleophilic phenoxide ion attacks the electrophilic carbon of the alkyl halide from the backside, leading to an inversion of stereochemistry at that carbon (though this is not relevant for the achiral 2-methoxyethyl group). wikipedia.orgmasterorganicchemistry.com The transition state involves a partially formed bond between the oxygen and the carbon, and a partially broken bond between the carbon and the leaving group.

For coupling reactions like the Ullmann condensation, the mechanism is more complex and is believed to involve organocopper intermediates. The reaction likely proceeds through the formation of a copper(I) alkoxide from the alcohol, followed by oxidative addition of the aryl halide to the copper center. Reductive elimination from the resulting intermediate then yields the aryl ether and regenerates the copper catalyst. wikipedia.org

In nucleophilic aromatic substitution (SNAr), the reaction pathway involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org The presence of an electron-withdrawing group ortho or para to the leaving group is critical for stabilizing the negative charge of the Meisenheimer complex.

Influence of Reaction Conditions on Selectivity and Yield

The outcome of the synthesis of this compound is highly dependent on the reaction conditions. Careful control of these parameters is necessary to achieve high yields and selectivity.

A significant challenge in the alkylation of phenols is the competition between O-alkylation (ether formation) and C-alkylation (formation of a new C-C bond at the aromatic ring). wikipedia.org Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the ring. The reaction conditions can influence the ratio of these two products. Generally, polar protic solvents favor O-alkylation, while polar aprotic solvents can lead to increased C-alkylation. The choice of the counter-ion of the phenoxide also plays a role.

The table below summarizes the influence of various reaction parameters on the Williamson ether synthesis.

| Parameter | Influence on Selectivity and Yield | References |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, acetone) are often used to dissolve the reactants and facilitate the reaction. The choice of solvent can affect the reaction rate and the O/C alkylation ratio. | wikipedia.org |

| Base | The strength and nature of the base determine the concentration of the phenoxide. Incomplete deprotonation can lead to lower yields. Strong, non-nucleophilic bases like NaH are often preferred. | youtube.commasterorganicchemistry.com |

| Temperature | Higher temperatures generally increase the reaction rate. However, excessively high temperatures can promote side reactions, such as elimination of the alkyl halide, especially with secondary alkyl halides. | wikipedia.org |

| Leaving Group | The reactivity of the alkylating agent follows the order I > Br > Cl >> F. Alkyl iodides are the most reactive but also the most expensive. Alkyl bromides and chlorides are commonly used. | masterorganicchemistry.com |

In Ullmann-type couplings, the choice of ligand for the copper catalyst is critical for achieving high yields at lower temperatures. wikipedia.org The base used is also important, with bases like potassium carbonate and cesium carbonate often being effective. arkat-usa.orgresearchgate.net

Catalyst Design and Optimization for Efficient Transformations

For reactions that are slow or require harsh conditions, catalysts can be employed to improve efficiency. In the context of the Williamson ether synthesis, particularly when dealing with two immiscible phases (e.g., an aqueous solution of the phenoxide and an organic solution of the alkyl halide), phase-transfer catalysts (PTCs) are highly effective. acs.orgresearchgate.netwikipedia.org

PTCs, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs. wikipedia.org The lipophilicity of the PTC cation is a key factor in its effectiveness. acs.org Larger, more lipophilic cations like tetrabutylammonium (B224687) are generally more effective at solubilizing the phenoxide in the organic phase. acs.orgresearchgate.net

The general mechanism for phase-transfer catalyzed phenol alkylation is as follows:

The PTC cation (Q⁺) pairs with the phenoxide anion (ArO⁻) in the aqueous phase.

The ion pair [Q⁺ArO⁻] is extracted into the organic phase.

The phenoxide anion reacts with the alkyl halide (R-X) in the organic phase to form the ether (Ar-O-R) and a halide ion (X⁻).

The PTC cation pairs with the halide ion and returns to the aqueous phase, completing the catalytic cycle.

For copper-catalyzed coupling reactions like the Ullmann condensation, catalyst design focuses on the ligand coordinated to the copper center. Ligands such as diamines, N,N-dimethyl glycine, and phosphines can stabilize the copper catalyst, increase its solubility, and modulate its reactivity, allowing for reactions to be carried out under milder conditions and with a broader range of substrates. organic-chemistry.orgarkat-usa.org The optimization of these catalytic systems involves screening different ligands, copper sources (e.g., CuI, Cu₂O), bases, and solvents to find the most effective combination for a given transformation. arkat-usa.orgresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 5 2 Methoxyethoxy Phenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group is a primary site of reactivity, exhibiting characteristic acidic properties and engaging in hydrogen bonding, which modulates its behavior.

The hydroxyl group of 2-Fluoro-5-(2-methoxyethoxy)phenol can participate in both intramolecular and intermolecular hydrogen bonds. However, studies on simpler 2-halophenols suggest that intramolecular hydrogen bonding between the ortho-hydroxyl and fluorine atoms is weak to nonexistent in 2-fluorophenol. rsc.org This is attributed to the high electronegativity of fluorine, which makes it a poor hydrogen bond acceptor in this configuration. Consequently, the hydroxyl group is more available to form intermolecular hydrogen bonds with other molecules, such as solvents or other reactants. The ether oxygens within the 2-methoxyethoxy group also provide additional sites for intermolecular hydrogen bond acceptance. This capacity for intermolecular interaction can influence the molecule's solubility and its reactivity in solution by affecting the availability and acidity of the phenolic proton.

Like other phenols, this compound is weakly acidic and can be deprotonated by a suitable base to form a negatively charged phenate (or phenoxide) intermediate. The acidity of the phenolic proton is significantly influenced by the electronic effects of the substituents on the aromatic ring. khanacademy.org Electron-withdrawing groups generally increase the acidity of phenols by stabilizing the resulting phenoxide ion, while electron-donating groups decrease acidity. vanderbilt.edu

Table 1: Comparison of pKa Values for Phenol (B47542) and Related Substituted Phenols This table presents typical pKa values to illustrate the electronic influence of substituents on phenolic acidity. Actual values can vary with experimental conditions.

| Compound | Substituent(s) | Position(s) | Dominant Electronic Effect(s) on Acidity | Approximate pKa |

| Phenol | -H | - | Reference | 10.0 |

| 2-Fluorophenol | -F | ortho | Inductive withdrawal | 8.8 |

| 4-Methoxyphenol | -OCH₃ | para | Resonance donation | 10.2 vanderbilt.edu |

| 3-Methoxyphenol | -OCH₃ | meta | Inductive withdrawal | 9.6 |

| This compound | -F, -OCH₂CH₂OCH₃ | ortho, meta | Inductive withdrawal from F; weak inductive withdrawal from alkoxy | < 9.4 |

Reactivity of the Fluoroaromatic Moiety

The fluorinated aromatic core of the molecule is a key site for specific types of chemical transformations, primarily driven by the presence of the fluorine atom.

The presence of a halogen on an aromatic ring that is also substituted with electron-withdrawing groups makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr). libretexts.org This reaction is particularly relevant for this compound. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.org In the first step, a nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org In the second, rate-determining step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored. masterorganicchemistry.com The reaction is facilitated when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they can effectively stabilize the negative charge of the Meisenheimer intermediate. libretexts.orglibretexts.org

Fluorine is the most electronegative element and thus exhibits a powerful inductive electron-withdrawing effect (-I effect) on the aromatic ring. libretexts.org While it also has a weak electron-donating resonance effect (+R effect) due to its lone pairs, the inductive effect is dominant. researchgate.net This strong pull of electron density from the ring system has two major consequences. First, it increases the acidity of the phenolic proton as discussed previously. Second, it deactivates the ring towards electrophilic attack but strongly activates it towards nucleophilic attack, especially at the carbon atom directly bonded to the fluorine. masterorganicchemistry.com This activation is crucial for the SNAr pathway, as it renders the ipso-carbon (the carbon attached to the fluorine) sufficiently electrophilic to be attacked by a nucleophile. masterorganicchemistry.com

The primary pathway for the regioselective functionalization of the fluoroaromatic moiety in this compound is through SNAr, targeting the C-F bond. The reaction is highly regioselective, with nucleophilic attack occurring almost exclusively at the carbon atom bearing the fluorine atom. masterorganicchemistry.com This allows for the precise replacement of the fluorine with a variety of nucleophiles, providing a reliable method for introducing new functional groups at this specific position. Other positions on the ring are much less reactive towards nucleophiles. This method is a powerful tool for synthesizing more complex derivatives from the this compound scaffold.

Table 2: Potential Regioselective Functionalization via SNAr This table illustrates potential products from the SNAr reaction of this compound with various nucleophiles.

| Nucleophile (Nu⁻) | Reagent Example | Resulting Product |

| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | 2-Methoxy-5-(2-methoxyethoxy)phenol |

| Amine (R₂NH) | Diethylamine ((CH₃CH₂)₂NH) | 2-(Diethylamino)-5-(2-methoxyethoxy)phenol |

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-5-(2-methoxyethoxy)phenol |

| Cyanide (CN⁻) | Sodium cyanide (NaCN) | 2-Cyano-5-(2-methoxyethoxy)phenol |

Reactivity of the 2-Methoxyethoxy Side Chain

The 2-methoxyethoxy side chain, an ether linkage, presents potential sites for chemical transformation, primarily through ether cleavage or by participating in coordination with metal centers.

Ethers are generally characterized by their chemical stability and lack of reactivity. libretexts.org However, their cleavage can be induced under specific, often harsh, conditions, typically involving strong acids. nih.gov The reaction proceeds via nucleophilic substitution, following either an SN1 or SN2 mechanism depending on the structure of the ether. libretexts.orgnih.gov

For this compound, the ether linkages are at a primary and a secondary carbon atom within the methoxyethoxy group. Cleavage typically requires protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form a better leaving group.

SN2 Pathway : Given that the carbons in the 2-methoxyethoxy group are primary and secondary, cleavage via an SN2 mechanism is plausible. nih.gov In this scenario, a nucleophile (e.g., I⁻ or Br⁻) would attack the less sterically hindered carbon atom. nih.gov

SN1 Pathway : An SN1 mechanism is less likely for the side chain itself unless a stable carbocation can be formed, which is not the case for the primary or secondary carbons of the methoxyethoxy group. libretexts.org

Aryl ethers can also be cleaved, though this typically requires more forcing conditions. However, in the case of this compound, the ether is an alkyl aryl ether, and cleavage would likely occur at the C-O bond of the alkyl chain rather than the more stable aryl C-O bond.

There are no published studies specifically detailing the conditions or products of ether cleavage for this compound. Therefore, any discussion of product outcomes remains theoretical.

The oxygen atoms of the 2-methoxyethoxy side chain, with their lone pairs of electrons, have the potential to act as ligands in coordination with metal ions. This, combined with the phenolic oxygen, could allow this compound to function as a chelating agent. Phenolic compounds are known to chelate metals, a process that is significant in the context of their antioxidant activity.

The efficiency of chelation by polyphenols depends on factors like the number and arrangement of hydroxyl groups and the pH of the medium. In this compound, the arrangement of the phenolic hydroxyl group and the ether oxygens could potentially allow for the formation of a stable chelate ring with a suitable metal ion. The specific geometry and stability of such a complex would depend on the metal and the conformational flexibility of the side chain.

No studies have been found that investigate the chelating properties or coordination chemistry of this compound with any metal ions.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 5 2 Methoxyethoxy Phenol

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. The spectra for 2-Fluoro-5-(2-methoxyethoxy)phenol are predicted to exhibit characteristic bands corresponding to the hydroxyl, ether, aromatic, and fluoro moieties.

The O-H stretching vibration of the phenolic group is expected to produce a strong, broad band in the IR spectrum, typically in the range of 3600-3300 cm⁻¹. libretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding. In Raman spectroscopy, this band is generally weaker. The C-O stretching vibration of the phenol (B47542) group gives rise to a strong IR absorption between 1260 and 1180 cm⁻¹.

The methoxyethoxy group introduces several characteristic vibrations. The C-O-C stretching vibrations of the ether linkages are expected to appear as strong bands in the IR spectrum, typically in the 1150-1085 cm⁻¹ region. The CH₂ and CH₃ aliphatic C-H stretching vibrations will be observed in the 3000-2850 cm⁻¹ range.

The substituted benzene (B151609) ring will also produce a distinct set of signals. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected to produce multiple bands in the 1600-1450 cm⁻¹ region. libretexts.org The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can be useful for structural confirmation. The C-F stretching vibration is anticipated to produce a strong band in the IR spectrum, typically found in the 1250-1020 cm⁻¹ range.

Dual-modality analysis, combining IR and Raman spectroscopy, can provide complementary information for a more definitive structural confirmation. mdpi.com While some vibrations may be strong in the IR spectrum and weak in the Raman spectrum (and vice versa), together they provide a more complete vibrational profile of the molecule. mdpi.com

Table 1: Predicted Vibrational Spectroscopy Assignments for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Phenolic -OH | O-H Stretch | 3600 - 3300 | Strong, Broad | Weak |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium | Medium-Strong |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium | Medium-Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Strong | Medium-Strong |

| Phenolic C-O | C-O Stretch | 1260 - 1180 | Strong | Weak |

| Fluoro-Aromatic | C-F Stretch | 1250 - 1020 | Strong | Weak-Medium |

Note: This table represents expected wavenumber ranges based on typical values for the respective functional groups. Actual experimental values may vary.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides insights into the electronic transitions and photophysical behavior of a molecule. The electronic spectrum of this compound is primarily governed by the π-electron system of the substituted benzene ring.

Substituents on the benzene ring can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity. Both the hydroxyl (-OH) and the methoxyethoxy (-O-CH₂CH₂OCH₃) groups are considered auxochromes, which are electron-donating groups that tend to shift the absorption bands to longer wavelengths (a bathochromic or red shift) and increase their intensity. The fluorine atom, being an electronegative but also a π-donating substituent, can have a more complex influence on the electronic spectrum.

Computational studies on substituted phenols have shown that methods like Time-Dependent Density Functional Theory (TD-DFT) can effectively predict the spectral shifts observed upon substitution. nih.govscilit.com For substituted phenols, the primary and secondary absorption bands are of interest. nih.gov

Table 2: Predicted Electronic Spectroscopy Properties for this compound

| Spectroscopy Type | Predicted λmax | Notes |

|---|---|---|

| UV-Vis Absorption | 270 - 290 nm | Expected π → π* transition, influenced by hydroxyl, fluoro, and alkoxy substituents. |

Note: This table provides estimated values based on the electronic properties of similar substituted phenols. Experimental values will depend on factors such as the solvent used.

The UV-Vis absorption of this compound is dominated by π → π* electronic transitions within the aromatic ring. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are primarily composed of π-orbitals of the benzene ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) largely determines the wavelength of the main absorption band.

The electron-donating hydroxyl and methoxyethoxy groups increase the energy of the HOMO, which leads to a smaller HOMO-LUMO gap and a shift of the absorption to longer wavelengths compared to unsubstituted benzene. The fluorine substituent can also influence the electronic structure through its inductive and resonance effects.

Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). The molecule can then relax back to the ground state through various photophysical processes, including fluorescence, or through non-radiative pathways.

While specific mechanistic studies on the fluorescence of this compound are not available, general principles governing the fluorescence of substituted phenols can be considered. The fluorescence properties of such a molecule are expected to be sensitive to its environment.

Key factors that could modulate the fluorescence of this compound include:

Solvent Polarity: The polarity of the solvent can influence the energy of the excited state, potentially leading to shifts in the emission wavelength (solvatochromism).

pH: The phenolic hydroxyl group is acidic and can be deprotonated in basic solutions to form a phenolate (B1203915) anion. This change in the electronic structure of the fluorophore would likely lead to a significant change in its fluorescence properties, a phenomenon that can be exploited for pH sensing applications.

Intermolecular Interactions: Hydrogen bonding with solvent molecules or other solutes can affect the non-radiative decay rates and thus the fluorescence quantum yield.

Further research could explore these aspects to understand the detailed photophysical behavior of this compound and its potential applications as a fluorescent probe or sensor.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of a molecule by solving the Schrödinger equation. These methods allow for the detailed examination of electron distribution, molecular energy, and geometric parameters.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry and relative stability of different conformations. For a molecule like 2-Fluoro-5-(2-methoxyethoxy)phenol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can predict key structural parameters. scispace.comresearchgate.net The process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure.

The calculations would reveal the precise bond lengths, bond angles, and dihedral angles. For instance, the geometry of the benzene (B151609) ring would be slightly distorted from a perfect hexagon due to the electronic effects of the fluorine, hydroxyl, and methoxyethoxy substituents. The stability of the molecule is directly related to its calculated total electronic energy.

| Parameter | Bond/Atoms | Typical Calculated Value |

| Bond Lengths | C-F | ~1.35 Å |

| C-OH | ~1.36 Å | |

| O-H | ~0.97 Å | |

| C-O (ether) | ~1.37 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angles | C-C-F | ~119° |

| C-C-OH | ~121° | |

| C-O-C (ether) | ~118° | |

| Dihedral Angle | C-C-O-H | ~0° or 180° (planar) |

Note: These values are illustrative and represent typical outputs from DFT calculations on similar phenolic compounds.

DFT calculations are also instrumental in predicting various spectroscopic properties, which can then be compared with experimental data for structure validation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). researchgate.net The predicted shifts are highly sensitive to the electronic environment of each nucleus, influenced by the electronegative fluorine atom and the electron-donating hydroxyl and methoxyethoxy groups.

Vibrational Frequencies: Theoretical vibrational analysis produces a set of harmonic frequencies corresponding to the fundamental modes of vibration. ijaemr.com These calculated frequencies can be correlated with experimental data from FT-IR and Raman spectroscopy. researchgate.net For this compound, key vibrational modes would include the O-H stretching, C-F stretching, aromatic C-H stretching, and the asymmetric and symmetric stretching of the C-O-C ether linkage. unige.ch

Electronic Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the vertical excitation energies and oscillator strengths, which can predict the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule. scispace.com This provides insight into the electronic transitions between molecular orbitals.

| Spectroscopic Data | Functional Group / Atom | Predicted Wavenumber / Chemical Shift |

| Vibrational Frequencies | O-H stretch | ~3600 cm⁻¹ |

| C-H stretch (aromatic) | ~3100 cm⁻¹ | |

| C-O stretch (phenol) | ~1250 cm⁻¹ | |

| C-F stretch | ~1200 cm⁻¹ | |

| C-O-C stretch (ether) | ~1100 cm⁻¹ | |

| ¹H NMR | -OH | ~5.0 - 6.0 ppm |

| Ar-H | ~6.5 - 7.0 ppm | |

| -OCH₂CH₂O- | ~3.8 - 4.2 ppm | |

| -OCH₃ | ~3.4 ppm | |

| ¹³C NMR | C-OH | ~150 ppm |

| C-F | ~158 ppm (JC-F ~240 Hz) |

Note: These are estimated values based on typical ranges for the functional groups and are subject to solvent and conformational effects. pdx.edusigmaaldrich.com

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. youtube.comlibretexts.org

HOMO: This orbital acts as the primary electron donor in a chemical reaction. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the phenol (B47542) and ether groups.

LUMO: This orbital acts as the electron acceptor. The LUMO is anticipated to be distributed across the aromatic ring, with significant contributions from the region near the electronegative fluorine atom. malayajournal.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. malayajournal.org A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Analysis of the FMOs helps predict the most likely sites for electrophilic and nucleophilic attack.

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~4.5 to 5.5 eV |

Note: These energy values are illustrative, based on calculations for similar aromatic compounds. scispace.commalayajournal.org

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of molecular motions, conformational changes, and interactions with the surrounding environment.

MD simulations can effectively model the non-covalent interactions between this compound and solvent molecules. A primary focus would be on hydrogen bonding involving the phenolic hydroxyl group, which can act as both a hydrogen bond donor (O-H) and acceptor (the lone pairs on the oxygen). Simulations in a solvent like water would reveal the structure and dynamics of the solvation shell, the average number of hydrogen bonds, and their lifetimes. unige.chresearchgate.net These interactions are crucial for understanding the molecule's solubility and behavior in solution.

The 2-methoxyethoxy side chain is flexible, with several rotatable single bonds (C-C and C-O). This flexibility allows the chain to adopt numerous conformations. MD simulations are perfectly suited to explore the conformational landscape of this chain. rsc.org By simulating the molecule over time, one can map the potential energy surface associated with the rotation around these bonds.

This analysis would identify the most stable conformers (lowest energy states) and the energy barriers between them. Understanding the conformational preferences is important as different conformers can have slightly different physical properties and biological activities. The simulation would track key dihedral angles, such as O-C-C-O and C-O-C-C, to characterize the shape and extension of the side chain in a given environment.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For substituted phenols, QSRR models often correlate reactivity with various molecular descriptors.

For this compound, a QSRR study would involve calculating a range of electronic and steric descriptors, including:

Hammett constants (σ): To quantify the electron-donating or electron-withdrawing nature of the substituents.

pKa: To describe the acidity of the phenolic proton.

Bond Dissociation Enthalpy (BDE): Of the O-H bond, which is crucial for reactions involving hydrogen abstraction.

Log P: The logarithm of the partition coefficient, which describes the lipophilicity of the molecule.

These descriptors would then be correlated with experimentally determined or computationally calculated reaction rates for a series of related phenol derivatives. Standard computational models for the cytotoxicity of substituted phenols, for example, relate toxicity to descriptors like log P, pKa, and OH bond dissociation enthalpy. nih.govacs.org

A hypothetical QSRR data table for a series of substituted phenols including our target compound might be structured as follows:

| Compound | Substituent at C5 | Hammett (σ | Calculated pKa | O-H BDE (kJ/mol) | Observed log(k) |

| Phenol | H | 0.00 | 9.95 | Value | Value |

| p-Cresol | CH | -0.17 | 10.26 | Value | Value |

| p-Chlorophenol | Cl | 0.23 | 9.42 | Value | Value |

| This compound | 2-methoxyethoxy | Value | Value | Value | Value |

This table illustrates the format of a QSRR study; the values for this compound are not available from the search results.

Derivatization Strategies and Molecular Scaffolding Applications

Synthesis of Functionalized Analogues and Derivatives of 2-Fluoro-5-(2-methoxyethoxy)phenol

The synthesis of functionalized analogues of this compound can be achieved through various chemical transformations targeting the aromatic ring, the phenolic hydroxyl group, and the ether moiety. These modifications are crucial for exploring the structure-activity relationships of its derivatives in various applications, including medicinal chemistry and materials science.

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating phenolic hydroxyl and methoxyethoxy groups. wikipedia.org The directing effects of these substituents would likely favor substitution at the positions ortho and para to the hydroxyl group. However, considering the existing substitution pattern, electrophilic attack would predominantly occur at the positions ortho to the powerful activating hydroxyl group that are not already substituted.

Common electrophilic substitution reactions that can introduce new functional groups include:

Nitration: Introduction of a nitro group (-NO2), which can subsequently be reduced to an amino group (-NH2), a versatile nucleophile.

Halogenation: Introduction of additional halogen atoms (e.g., Br, Cl) can provide sites for further cross-coupling reactions.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, which can serve as handles for further derivatization.

Nucleophilic aromatic substitution (SNA) on the aromatic ring is also a possibility, particularly targeting the fluorine atom. The success of such reactions is often dependent on the presence of strong electron-withdrawing groups, which are not intrinsically present in the parent molecule. However, under specific conditions or through radical-mediated pathways, the fluorine atom could potentially be displaced by various nucleophiles. biosynth.com

The functional groups of this compound offer distinct opportunities for modification:

Phenolic Hydroxyl Group: This group is readily derivatized. It can be deprotonated to form a phenoxide, a potent nucleophile for reactions like the Williamson ether synthesis to generate more complex ethers. wikipedia.org Esterification with various carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) is a straightforward method to produce a library of esters. google.com The hydroxyl group can also be converted into a sulfonate, such as a tosylate or mesylate, which are excellent leaving groups for nucleophilic substitution reactions. masterorganicchemistry.com

Fluoro Group: The carbon-fluorine bond is generally strong and less reactive. However, under specific conditions, such as in the presence of strong nucleophiles and with appropriate activation of the aromatic ring, nucleophilic aromatic substitution might be achievable. harvard.edu Deoxyfluorination techniques, while challenging for phenols, represent another potential, albeit less common, modification pathway. acs.org

Ether Moieties: The 2-methoxyethoxy group is generally stable. However, ether cleavage can be accomplished under harsh conditions using strong acids like HBr or HI. wikipedia.org More selective cleavage of the terminal methyl ether or the entire methoxyethoxy group could potentially be achieved using specific reagents like boron tribromide (BBr3) or through catalytic methods involving cerium(IV) ammonium (B1175870) nitrate. oup.comnih.gov This would unmask a hydroxyl group, providing another site for functionalization.

Role as a Precursor for Advanced Building Blocks in Organic Synthesis

This compound serves as a valuable starting material for the synthesis of more complex molecular building blocks that are instrumental in various synthetic applications, including the construction of compound libraries for drug discovery.

Arylboronic acids and their esters are pivotal intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. wikipedia.org While direct borylation of the phenolic compound can be challenging, it can be converted into a suitable precursor for borylation. One common strategy involves the conversion of the phenolic hydroxyl group into a triflate (-OTf), which can then undergo a palladium-catalyzed Miyaura borylation reaction with a diboron reagent like bis(pinacolato)diboron (B2pin2). Alternatively, halogenation of the aromatic ring would provide a handle for conversion to a Grignard reagent, which can then be reacted with a trialkyl borate to yield the boronic acid. google.com

Table 1: Potential Synthetic Pathway to a Boronic Acid Derivative

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Triflation | Triflic anhydride, pyridine | 2-Fluoro-5-(2-methoxyethoxy)phenyl trifluoromethanesulfonate |

The phenolic hydroxyl group of this compound is a key functional handle for the synthesis of diverse compound libraries, a cornerstone of combinatorial chemistry and high-throughput screening in drug discovery. nih.gov

Ester Libraries: A wide array of esters can be synthesized through the reaction of the phenol (B47542) with a diverse set of carboxylic acids, acyl chlorides, or acid anhydrides. organic-chemistry.org This can be performed in parallel synthesis formats to rapidly generate a large number of distinct compounds.

Amide Libraries: While direct amidation of the phenol is not a standard reaction, the phenol can be converted into an amine through a multi-step sequence (e.g., nitration followed by reduction). The resulting aniline derivative can then be readily coupled with a library of carboxylic acids to produce a diverse set of amides. nih.gov

Ether Libraries: The Williamson ether synthesis provides a robust method for the preparation of a vast number of ether derivatives. wikipedia.orgmasterorganicchemistry.com The phenol is first deprotonated with a base (e.g., NaH, K2CO3) to form the corresponding phenoxide, which is then reacted with a library of alkyl halides or sulfonates. richmond.eduacs.org

Table 2: Representative Library Synthesis Reactions

| Derivative Type | General Reaction | Reactant Library |

|---|---|---|

| Esters | Acylation of the phenolic -OH | Carboxylic acids, Acyl chlorides |

| Ethers | Williamson ether synthesis | Alkyl halides, Alkyl tosylates |

Exploration of this compound as a Privileged Scaffold

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov These scaffolds serve as versatile templates for the design of novel therapeutic agents. The structure of this compound possesses several features that suggest its potential as a privileged scaffold.

The fluorinated phenyl ring is a common motif in many pharmaceuticals. The presence of a fluorine atom can significantly influence a molecule's properties, including its metabolic stability, binding affinity, and lipophilicity. nih.gov The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets. researchgate.net

The 2-methoxyethoxy side chain can also play a significant role in modulating the pharmacokinetic properties of a molecule. This flexible ether linkage can improve solubility and provide additional points of interaction with a target protein. The combination of these structural features—a fluorinated aromatic core, a versatile phenolic hydroxyl group, and a property-modulating ether side chain—makes this compound an attractive starting point for the design of compound libraries aimed at discovering new bioactive molecules. The derivatization strategies outlined above provide the means to explore the chemical space around this promising scaffold.

Design and Synthesis of Compound Libraries Based on the Core Structure

The design of compound libraries centered on the this compound scaffold allows for a systematic investigation of the chemical space surrounding this core structure. The primary goal is to generate a diverse set of molecules with varied physicochemical properties to enhance the probability of identifying compounds with desired biological activities.

The aromatic ring offers further opportunities for diversification through electrophilic aromatic substitution reactions. However, the existing substituents (fluoro and methoxyethoxy groups) will direct incoming electrophiles to specific positions, influencing the regioselectivity of these reactions. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to introduce a variety of aryl, heteroaryl, or alkyl groups at specific positions, provided a suitable handle like a bromine or iodine atom is first introduced onto the ring.

The methoxyethoxy side chain can also be a target for modification. For instance, the terminal methyl group could be replaced with larger alkyl or aryl groups, or the entire side chain could be substituted with alternative ether-containing moieties of varying lengths and flexibilities. These modifications can impact the compound's solubility, metabolic stability, and interaction with target proteins.

A representative synthetic approach to generate a library of derivatives from a related fluorophenol scaffold is outlined below. In this example, various amines are coupled to a fluorophenol core to explore the impact of different substituents on biological activity.

Table 1: Representative Synthetic Scheme for a Fluorophenol-Based Compound Library

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-Fluoro-5-hydroxynitrobenzene | Alkyl halide, K₂CO₃, Acetone, Reflux | 2-Fluoro-5-(alkoxy)nitrobenzene |

| 2 | 2-Fluoro-5-(alkoxy)nitrobenzene | H₂, Pd/C, Ethanol | 4-Fluoro-3-(alkoxy)aniline |

| 3 | 4-Fluoro-3-(alkoxy)aniline | Carboxylic acid, EDCI, HOBt, DMF | N-(4-Fluoro-3-(alkoxy)phenyl)amide |

This table presents a generalized synthetic route for creating a library of compounds based on a fluorophenol core. The specific conditions may vary depending on the nature of the reactants.

Scaffold Hopping and Lead Diversification Strategies

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. nih.gov This approach can lead to the discovery of novel intellectual property, improved pharmacokinetic properties, and alternative binding modes. For a lead compound containing the this compound scaffold, several scaffold hopping strategies can be envisioned.

One common approach is to replace the phenyl ring with various heterocyclic systems, such as pyridine, pyrimidine, or indole. rsc.org These heterocycles can mimic the spatial arrangement of the substituents on the original phenyl ring while introducing new hydrogen bond donors and acceptors, which can lead to enhanced target engagement. For example, replacing the fluorophenyl ring with a fluoropyridyl moiety can alter the electronic properties and metabolic stability of the compound. nih.gov

Another strategy involves modifying the core structure by ring-opening or ring-closing reactions to generate scaffolds with different conformational properties. While less common for simple aromatic scaffolds, this approach can be valuable for more complex derivatives.

Lead diversification, a related concept, focuses on making more subtle modifications to an existing scaffold to optimize its properties. For the this compound core, this could involve replacing the fluorine atom with other halogens (Cl, Br) or small electron-withdrawing groups to fine-tune the electronic nature of the aromatic ring. Similarly, the methoxyethoxy side chain could be replaced with a variety of other linear or branched alkoxy groups to probe the steric and electronic requirements of the target's binding pocket.

Table 2: Potential Scaffold Hops for the this compound Core

| Original Scaffold | Hopped Scaffold Example | Rationale for Hopping |

| 2-Fluorophenyl | 2-Fluoropyridyl | Introduce hydrogen bond acceptor, alter electronics, potentially improve metabolic stability. rsc.org |

| 2-Fluorophenyl | Thiophene | Bioisosteric replacement, modify lipophilicity and shape. |

| 2-Fluorophenyl | Indole | Introduce a larger, more rigid scaffold with hydrogen bond donor capabilities. |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how chemical structure influences biological activity. For derivatives of this compound, a systematic SAR investigation would involve synthesizing and testing a series of analogs where specific parts of the molecule are varied.

The role of the fluorine atom is a key aspect to investigate. Fluorine substitution can significantly impact a molecule's properties, including its acidity, lipophilicity, and metabolic stability. nih.gov The position and number of fluorine substituents on the phenyl ring would be critical variables. For instance, moving the fluorine to the 2- or 6-position could have a profound effect on the molecule's conformation and its interactions with a target protein.

The nature of the substituent at the 5-position is another crucial determinant of activity. The methoxyethoxy group in the parent compound provides a degree of flexibility and hydrogen bond accepting capability. SAR studies would explore a range of ether-containing side chains of varying lengths and branching patterns to determine the optimal size and shape for biological activity. Additionally, replacing the ether linkage with other functional groups, such as amides or sulfonamides, would provide insights into the importance of this linker.

The phenolic hydroxyl group is also a key pharmacophoric feature. Its hydrogen-bonding capacity is often critical for target binding. SAR studies would typically involve capping this hydroxyl group as an ether or ester to assess its importance. If the hydroxyl is found to be essential, further modifications could focus on modulating its acidity through the introduction of additional electron-withdrawing or -donating groups on the aromatic ring.

Table 3: Hypothetical SAR Data for a Series of 2-Fluoro-5-(substituted)phenol Derivatives as Kinase Inhibitors

| Compound | R Group (at C5) | IC₅₀ (nM) |

| 1 | -OCH₂CH₂OCH₃ | 150 |

| 2 | -OCH₃ | 500 |

| 3 | -OCH₂CH₂OH | 80 |

| 4 | -OCH₂CH₂N(CH₃)₂ | 25 |

| 5 | -NHCH₂CH₂OCH₃ | 300 |

| 6 (no F) | -OCH₂CH₂OCH₃ | 450 |

This table presents hypothetical data for illustrative purposes to demonstrate how SAR is evaluated. IC₅₀ is the half-maximal inhibitory concentration.

These SAR studies, often guided by computational modeling and X-ray crystallography of ligand-protein complexes, are instrumental in the iterative process of lead optimization, ultimately aiming for the development of a clinical candidate with a desirable efficacy and safety profile. nih.gov

Broader Scientific Context and Research Outlook

Contributions to the Field of Organofluorine Chemistry

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, is a significant field in pharmaceuticals, agrochemicals, and materials science. wikipedia.orgnumberanalytics.com The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com

The presence of a fluorine atom on the phenolic ring of 2-Fluoro-5-(2-methoxyethoxy)phenol has profound electronic implications. Fluorine is the most electronegative element, and its substitution onto an aromatic ring exerts a strong electron-withdrawing inductive effect (σI). nih.gov This effect can significantly influence the acidity (pKa) of the phenolic proton, making it more acidic than its non-fluorinated counterpart. This modulation of pKa is a critical aspect in drug design and the development of pH-sensitive tools. nih.gov

Simultaneously, fluorine can exert a positive mesomeric (resonance) effect (σR) by donating one of its lone pairs of electrons to the aromatic π-system. nih.gov The interplay between fluorine's strong inductive withdrawal and weaker resonance donation affects the electron density distribution around the ring, influencing its reactivity in electrophilic aromatic substitution reactions and modulating the binding interactions of the molecule with biological targets. nih.govacs.org The ortho-position of the fluorine relative to the hydroxyl group in this specific compound also allows for the possibility of intramolecular hydrogen bonding, which can further tune its conformation and reactivity. harvard.edu The methoxyethoxy group at the meta-position primarily acts as an electron-donating group through resonance, further modifying the electronic landscape of the aromatic system.

The unique properties imparted by fluorine substitution, such as altered lipophilicity, metabolic stability, and binding interactions, are key reasons why an estimated 20% of all pharmaceuticals contain fluorine. wikipedia.orgnih.gov

| Property | Description | Impact on Aromatic Systems |

|---|---|---|

| Electronegativity (Pauling Scale) | 3.98 (highest of all elements) nih.gov | Induces a strong negative inductive effect (σI), withdrawing electron density from the ring. nih.gov |

| Mesomeric Effect | Can donate a lone pair of electrons into the aromatic π-system. nih.gov | Exerts a positive resonance effect (σR), which is weaker than its inductive effect. nih.gov |

| Van der Waals Radius | 1.47 Å (larger than H, smaller than CH₃) nih.gov | Acts as a small, minimally invasive substituent that can serve as a bioisostere for a hydrogen atom. |

| Carbon-Fluorine Bond Strength | Among the strongest in organic chemistry (approx. 460–540 kJ/mol). nih.gov | Increases metabolic stability by blocking sites of oxidation. nih.gov |

The existence of this compound is a testament to the significant advances in fluorination chemistry. Synthesizing such a molecule would likely rely on modern methods that have been developed to overcome the challenges of selectively introducing fluorine into complex organic structures.

One major advancement is the deoxyfluorination of phenols , which directly converts the C-OH bond of a phenol (B47542) into a C-F bond. Reagents like PhenoFluor and PyFluor have been developed for this purpose, offering an operationally simple, one-step route from readily available phenol precursors. harvard.edunih.govacs.org These methods are often tolerant of a wide range of functional groups, making them suitable for late-stage fluorination in the synthesis of complex molecules. researchgate.net For instance, the PhenoFluor reagent can be used with a base like cesium fluoride (B91410) to fluorinate a variety of phenols, including those with electron-donating and withdrawing groups. nih.gov

Another powerful strategy is palladium-catalyzed cross-coupling , which can form C-O or C-F bonds. While C-F bond formation via this method is known, a more likely route to the target molecule's ether linkage would be the coupling of a fluorinated phenol with a methoxyethoxy-containing partner. acs.orgacs.org Recent protocols allow for the efficient coupling of aryl halides with a wide range of alcohols, including fluorinated ones, showcasing the versatility of this methodology. acs.org The synthesis of aryl ethers can also be achieved via copper-catalyzed Chan-Lam reactions or other substitution methods. acs.org The development of these robust and high-yield synthetic methods has made building blocks like this compound more accessible for research and development. nih.gov

Potential in the Development of Chemical Probes and Tools

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The structural features of this compound make it an interesting scaffold for the design of specialized probes for molecular imaging and mechanistic studies.

Fluorescent probes that respond to changes in pH are invaluable for visualizing acidic compartments in cells, such as lysosomes, or for imaging disease states associated with altered pH, like cancer. researchgate.net The design of such probes often involves incorporating a pH-sensitive functional group that can undergo a change in its electronic structure, thereby modulating the fluorescence of a nearby fluorophore. nih.govncku.edu.tw

The phenolic hydroxyl group of this compound is an ideal pH-sensitive trigger. At physiological or basic pH, the hydroxyl group is deprotonated to form a phenoxide, which is a strong electron-donating group. In an acidic environment, it remains in its protonated, less electron-donating form. If this phenol were incorporated into a larger fluorescent molecule, this pH-dependent change in electron-donating ability could be used to switch the fluorescence "on" or "off". The fluorine atom ortho to the hydroxyl group would fine-tune the pKa of the phenol, allowing for the probe's sensitivity to be tailored to a specific biological pH range. nih.gov

The fluorine atom itself can serve as a powerful spectroscopic label. rsc.org Fluorine-19 (¹⁹F) is a nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgfrontiersin.org A key advantage of ¹⁹F NMR is the virtual absence of any background signal in biological systems, allowing for the clean detection of ¹⁹F-labeled molecules. rsc.orgfrontiersin.org

Therefore, this compound could serve as a precursor for ligands designed for ¹⁹F NMR-based studies of protein-ligand interactions or for in vivo ¹⁹F Magnetic Resonance Imaging (MRI). frontiersin.orgnih.gov The phenol and methoxyethoxy groups could be synthetically modified to create a molecule that binds to a specific biological target, such as an enzyme or receptor. The single fluorine atom would act as a "spy," reporting on the ligand's environment, binding status, and conformational changes through shifts in its NMR signal. rsc.org The high sensitivity and large chemical shift window of ¹⁹F NMR allow for detailed structural and kinetic analysis. rsc.org

| Property | ¹⁹F | ¹H |

|---|---|---|

| Natural Abundance | 100% frontiersin.org | 99.98% |

| Relative Sensitivity (to ¹H) | 0.83 frontiersin.org | 1.00 |

| Chemical Shift Range | ~400 ppm rsc.org | ~15 ppm |

| Endogenous Background Signal | Negligible frontiersin.org | High (from water, lipids, etc.) |

Advancements in General Organic Synthesis Methodology

Beyond specialized applications, this compound is a functionalized building block that can contribute to advancements in general organic synthesis. Molecules of this type, often referred to as fluorinated building blocks, are valuable starting materials for constructing more complex and high-value compounds, such as pharmaceuticals and agrochemicals. numberanalytics.comchemimpex.com

The compound contains three distinct points of functionality: the phenol, the fluoro-substituted aromatic ring, and the methoxyethoxy ether. The phenol can be used in O-alkylation or O-arylation reactions, such as the Williamson ether synthesis or modern cross-coupling reactions, to build larger ether-linked structures. nih.gov The aromatic ring itself can undergo further substitution, with the existing fluorine and alkoxy groups directing the position of new substituents.

The methoxyethoxy group is also significant. It is more polar than a simple methoxy (B1213986) or ethoxy group, which can enhance the solubility of the compound and its derivatives in various solvents. Furthermore, the ether linkage can potentially be cleaved under specific conditions to reveal a second phenolic hydroxyl group, transforming the molecule into a fluorinated dihydroxybenzene derivative. This latent functionality increases its versatility as a synthetic intermediate, allowing for sequential reaction strategies. The use of such multi-functional building blocks is a key strategy in modern organic synthesis for efficiently creating molecular complexity. nih.gov

Application of Novel Catalytic Systems

The synthesis of functionalized phenols and ethers often relies on the use of advanced catalytic systems to achieve high efficiency and selectivity. For the synthesis of fluorophenols, both copper- and palladium-based catalysts have shown significant utility.

Copper-Catalyzed Reactions: Copper-catalyzed methods are well-established for the formation of carbon-oxygen bonds in the synthesis of phenols and ethers. These reactions can be advantageous due to the lower cost and toxicity of copper compared to other transition metals. For instance, copper-catalyzed hydroxylation of aryl halides or boronic acids provides a direct route to phenolic compounds.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are powerful tools for the construction of complex organic molecules. Reactions such as the Buchwald-Hartwig amination and etherification allow for the precise formation of C-O bonds. In the context of this compound, a palladium-catalyzed coupling between a suitably protected 2-fluoro-5-halophenol and 2-methoxyethanol (B45455) could be a viable synthetic strategy. The development of new phosphine (B1218219) ligands continues to expand the scope and efficiency of these transformations.

Exploration of Sustainable Synthetic Pathways

Modern synthetic chemistry places a strong emphasis on the development of sustainable processes that minimize waste, reduce energy consumption, and utilize renewable resources.

The synthesis of phenols, traditionally reliant on harsh conditions and stoichiometric reagents, is an area ripe for the application of greener methodologies. Recent advancements include the use of hydrogen peroxide as a benign oxidant in the hydroxylation of arylboronic acids. chemicalbook.com Furthermore, the development of catalytic systems that can operate in environmentally friendly solvents, such as water or bio-derived solvents, is a key area of research. researchgate.net The use of flow chemistry is another approach that can lead to more sustainable and scalable syntheses of phenolic compounds by offering improved heat and mass transfer, and the potential for catalyst recycling.

Future Research Directions for this compound

Given the limited specific information on this compound, future research would likely focus on establishing efficient and sustainable synthetic routes and exploring the potential of its chiral analogues.

Green Chemistry Approaches to Synthesis

Future synthetic strategies for this compound would benefit from the principles of green chemistry. This could involve:

Atom-Economic Reactions: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product.

Catalytic Methods: Utilizing catalytic amounts of reagents instead of stoichiometric ones to reduce waste.

Renewable Feedstocks: Investigating the potential to derive starting materials from renewable sources, such as lignin, which is a natural source of phenolic compounds.

Benign Solvents: Employing water, supercritical fluids, or recyclable organic solvents to minimize environmental impact.

One promising green approach for the synthesis of substituted phenols is the direct hydroxylation of arylboronic acids using environmentally benign oxidants like aqueous hydrogen peroxide, often under metal-free or biocatalytic conditions. chemicalbook.com

Exploration of Stereoselective Syntheses of Chiral Analogues

The introduction of a chiral center into a molecule can have profound effects on its biological activity. While this compound itself is achiral, the synthesis of chiral analogues, for instance, by introducing a stereocenter in the methoxyethoxy side chain, could be a valuable area of investigation.

The development of methods for the stereoselective synthesis of such chiral ethers is an active area of research. This can be achieved through various strategies, including:

Asymmetric Catalysis: Using chiral catalysts to control the stereochemical outcome of a reaction. This could involve the asymmetric opening of an epoxide with a phenol or the enantioselective alkylation of a phenol.

Chiral Pool Synthesis: Starting from readily available enantiopure starting materials.

Enzymatic Resolutions: Employing enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.

The synthesis of chiral fluorinated molecules is of particular interest in medicinal chemistry, and methods for the stereoselective introduction of fluorine are continuously being developed. nih.gov

常见问题

Q. What are the recommended synthetic pathways for preparing 2-Fluoro-5-(2-methoxyethoxy)phenol, and how can reaction efficiency be maximized?

Methodological Answer: The synthesis typically involves sequential functionalization of the phenol ring. A plausible route includes:

Fluorination : Introduce the fluorine atom at the ortho position via electrophilic aromatic substitution (EAS) using a fluorinating agent like Selectfluor™ in a polar aprotic solvent (e.g., acetonitrile) .

Etherification : Install the 2-methoxyethoxy group at the para position through nucleophilic aromatic substitution (NAS) or Ullmann coupling, using a methoxyethoxy precursor (e.g., 2-methoxyethanol) and a copper(I) catalyst under reflux conditions .

Optimization Strategies :

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Adjust reaction temperature (70–110°C) and catalyst loading (5–10 mol%) to balance yield and side reactions.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to ensure high purity (>95%) for subsequent steps.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and what key spectral signatures should researchers anticipate?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect a singlet for the phenolic -OH (~5.5–6.5 ppm, exchangeable), a triplet for the methoxyethoxy group’s -OCH₂CH₂O- (δ 3.4–3.7 ppm), and aromatic protons split due to fluorine coupling (e.g., doublets or triplets in δ 6.8–7.5 ppm) .

- ¹⁹F NMR : A distinct singlet near δ -110 to -120 ppm for the ortho-fluorine .

- IR Spectroscopy : Look for O-H stretch (~3200–3500 cm⁻¹), C-F stretch (~1100–1250 cm⁻¹), and ether C-O-C bands (~1050–1150 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ peak at m/z corresponding to C₉H₁₁FO₃).

Advanced Research Questions

Q. How does the electronic influence of the 2-fluoro and 5-(2-methoxyethoxy) substituents affect the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Fluorine : Enhances electrophilicity of the aromatic ring, facilitating oxidative addition in Suzuki-Miyaura couplings. However, steric hindrance at the ortho position may slow transmetallation .

- Electron-Donating Methoxyethoxy Group : Activates the para position for nucleophilic attacks but may reduce catalyst turnover due to coordination with palladium.

Experimental Design : - Compare coupling efficiency with/without the methoxyethoxy group using aryl boronic acids.

- Screen ligands (e.g., SPhos, XPhos) to mitigate steric effects.

- Monitor reaction kinetics via in situ ¹⁹F NMR to assess intermediate stability .